molecular formula C6H5K B14130393 Potassium, phenyl- CAS No. 3605-36-5

Potassium, phenyl-

Cat. No.: B14130393
CAS No.: 3605-36-5
M. Wt: 116.20 g/mol
InChI Key: OLATUJZPGHTQJI-UHFFFAOYSA-N
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Description

Potassium, phenyl- is an organometallic compound that consists of a potassium ion (K⁺) and a phenyl group (C₆H₅)

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium, phenyl- can be synthesized through several methods, including:

    Reaction of Potassium Metal with Bromobenzene: This method involves the reaction of potassium metal with bromobenzene in an anhydrous solvent such as tetrahydrofuran (THF). The reaction proceeds via a single electron transfer mechanism, resulting in the formation of potassium, phenyl- and potassium bromide as a byproduct.

    Grignard Reagent Method: Another method involves the reaction of phenylmagnesium bromide (a Grignard reagent) with potassium chloride. This reaction typically occurs in an ether solvent and results in the formation of potassium, phenyl- and magnesium bromide as a byproduct.

Industrial Production Methods

Industrial production of potassium, phenyl- often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Potassium, phenyl- undergoes various types of chemical reactions, including:

    Oxidation: Potassium, phenyl- can be oxidized to form phenol (C₆H₅OH) in the presence of oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction of potassium, phenyl- can lead to the formation of benzene (C₆H₆) when treated with reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: Potassium, phenyl- can undergo nucleophilic substitution reactions with various electrophiles, resulting in the formation of substituted phenyl compounds.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Lithium aluminum hydride (LiAlH₄)

    Solvents: Tetrahydrofuran (THF), ether

Major Products Formed

    Oxidation: Phenol (C₆H₅OH)

    Reduction: Benzene (C₆H₆)

    Substitution: Substituted phenyl compounds

Scientific Research Applications

Potassium, phenyl- has a wide range of applications in scientific research, including:

    Synthetic Chemistry: It is used as a reagent in various organic synthesis reactions, including the formation of carbon-carbon bonds and the synthesis of complex organic molecules.

    Materials Science: Potassium, phenyl- is used in the preparation of advanced materials, such as polymers and nanomaterials, due to its reactivity and ability to introduce phenyl groups into the material structure.

    Biology and Medicine: Research is ongoing to explore the potential biological and medicinal applications of potassium, phenyl-, including its use as a precursor for the synthesis of pharmaceuticals and bioactive compounds.

Mechanism of Action

The mechanism of action of potassium, phenyl- involves its ability to act as a nucleophile, donating its phenyl group to various electrophiles. This nucleophilic behavior is facilitated by the presence of the potassium ion, which stabilizes the phenyl anion intermediate. The molecular targets and pathways involved in its reactions depend on the specific electrophiles and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

    Sodium, phenyl- (C₆H₅Na): Similar to potassium, phenyl-, but with sodium as the counterion.

    Lithium, phenyl- (C₆H₅Li): Similar to potassium, phenyl-, but with lithium as the counterion.

Uniqueness

Potassium, phenyl- is unique due to the specific reactivity imparted by the potassium ion. Compared to sodium, phenyl- and lithium, phenyl-, potassium, phenyl- often exhibits different reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis.

Properties

CAS No.

3605-36-5

Molecular Formula

C6H5K

Molecular Weight

116.20 g/mol

IUPAC Name

potassium;benzene

InChI

InChI=1S/C6H5.K/c1-2-4-6-5-3-1;/h1-5H;/q-1;+1

InChI Key

OLATUJZPGHTQJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=[C-]C=C1.[K+]

Origin of Product

United States

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